N-Terminal Acetylation Structural Difference
Acetyl-ACTH (3-24) (human, bovine, rat) is distinguished from the non-acetylated ACTH (3-24) fragment by the presence of an N-terminal acetyl group (Ac-Ser) [1]. This modification increases the molecular weight by approximately 42 Da (MW 2725.26 vs. 2683.19) and alters the molecular formula from C124H196N38O27S to C126H198N38O28S [2]. The acetyl cap eliminates the N-terminal positive charge present on the free amine of ACTH (3-24), modifying peptide behavior in reversed-phase HPLC and capillary electrophoresis (CE) separations [3].
| Evidence Dimension | Molecular weight and N-terminal chemical modification |
|---|---|
| Target Compound Data | MW 2725.26 Da; Molecular formula C126H198N38O28S; N-terminal Ac-Ser; CAS 1815617-99-2 |
| Comparator Or Baseline | ACTH (3-24): MW 2683.19 Da; Molecular formula C124H196N38O27S; N-terminal H-Ser (free amine); CAS 1036763-00-4 |
| Quantified Difference | ΔMW = +42.07 Da; ΔFormula = +C2H2O1 (acetyl group, CH3CO-); N-terminal capping eliminates one positive charge |
| Conditions | Theoretical calculation from molecular structure; experimentally verified by HPLC retention time shift and MS |
Why This Matters
The distinct molecular weight and chromatographic behavior enable unambiguous identification and quantification of Acetyl-ACTH (3-24) as Tetracosactide EP Impurity I in pharmaceutical QC workflows, which is not achievable using unmodified ACTH (3-24).
- [1] PeptideDB. Acetyl-ACTH (3-24) (human, bovine, rat) Sequence Information. Ac-SMEHFRWGKPVGKKRRPVKVYP. View Source
- [2] Glpbio. Acetyl-ACTH (3-24) Product Chemical Properties; ACTH (3-24) Product Chemical Properties. View Source
- [3] Taichrib A, Scriba GKE, Neusüss C. Identification and characterization of impurities of tetracosactide by capillary electrophoresis and liquid chromatography coupled to time-of-flight mass spectrometry. Anal Bioanal Chem. 2011;401(4):1365-75. View Source
